Cas no 105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-)

105997-04-4 structure
Nome del prodotto:5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-
- galtamycinone
- (1S)-1,5-anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)-D-arabino-hexitol
- 1,4,6-Trihydroxy-10-(4,5-dihydroxy-6-methyltetrahydropyran-2-yl)-8-methyl-5,12-tetracendione
- 10-(2,6-Dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-5,12-naphthacenedione
- 5,12-Naphthacenedione, 10-(2,6-dideoxy-beta-L-arabino-hexopyranosyl)-1,4,6-trihydroxy-8-methyl-
- 105997-04-4
- 1,5-Anhydro-2,6-dideoxy-1-(1,6,10-trihydroxy-8-methyl-5,12-dioxo-5,12-dihydrotetracen-2-yl)hexitol
- 2-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]-1,6,10-trihydroxy-8-methyltetracene-5,12-dione
- DTXSID40909861
-
- Inchi: InChI=1S/C25H22O8/c1-9-5-14-13(16(26)6-9)7-15-20(24(14)31)23(30)12-4-3-11(22(29)19(12)25(15)32)18-8-17(27)21(28)10(2)33-18/h3-7,10,17-18,21,26-29,31H,8H2,1-2H3
- Chiave InChI: PBTVAODWGBKPII-UHFFFAOYSA-N
- Sorrisi: CC1C(O)C(O)CC(C2C=CC3C(C4C(O)=C5C=C(C=C(O)C5=CC=4C(=O)C=3C=2O)C)=O)O1
Proprietà calcolate
- Massa esatta: 450.131468
- Massa monoisotopica: 450.131468
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 33
- Conta legami ruotabili: 1
- Complessità: 786
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 145
- XLogP3: 3.5
Proprietà sperimentali
- Densità: 1.548
- Punto di ebollizione: 709°Cat760mmHg
- Punto di infiammabilità: 246.4°C
- Indice di rifrazione: 1.743
5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl- Letteratura correlata
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
105997-04-4 (5,12-Naphthacenedione,2-(2,6-dideoxy-b-D-arabino-hexopyranosyl)-1,6,10-trihydroxy-8-methyl-) Prodotti correlati
- 1172881-52-5(3-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(2-methoxyphenyl)urea)
- 1864351-25-6(2-Chloro-6-methylpyridin-3-yl sulfamate)
- 885276-88-0(1-Piperazineaceticacid, 4-(4-chlorophenyl)-a-3-pyridinyl-)
- 2172014-74-1(3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}pentanoic acid)
- 1804288-64-9(1-Bromo-1-(2-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one)
- 2228363-94-6(2,2-difluoro-2-(1-methylpyrrolo[2,3-b]pyridin-3-yl)acetic acid)
- 1361502-40-0(2-Fluoro-5-(2,3,4-trichlorophenyl)isonicotinic acid)
- 1379414-00-2(3-(4-Methoxyphenoxy)prop-2-enoic acid)
- 2229144-69-6(tert-butyl N-2-amino-1-(4,6-dichloropyridin-3-yl)ethylcarbamate)
- 1393330-59-0(4-(Pyridin-2-ylmethyl)tetrahydro-2H-pyran-4-amine dihydrochloride)
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
